

# Spectroscopic and Bioactivity Profile of 12-Methoxycarnosic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 12-Methoxycarnosic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **12-Methoxycarnosic Acid**, a naturally occurring diterpene found in plants such as *Salvia officinalis* (sage) and *Rosmarinus officinalis* (rosemary). This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a visualization of its role as a 5-alpha reductase inhibitor.

## Chemical Structure and Properties

- IUPAC Name: (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
- Molecular Formula:  $C_{21}H_{30}O_4$  [\[1\]](#)
- Molecular Weight: 346.46 g/mol [\[1\]](#)

## Spectroscopic Data

The structural elucidation of **12-Methoxycarnosic Acid** is supported by extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **12-Methoxycarnosic Acid** have been unambiguously assigned using a combination of 1D and 2D NMR techniques, including COSY, HETCOR, and INEPT experiments.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **12-Methoxycarnosic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not fully available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **12-Methoxycarnosic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not fully available in search results	

## Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of **12-Methoxycarnosic Acid**.

Table 3: Mass Spectrometry Data for **12-Methoxycarnosic Acid**

Technique	Ionization Mode	Observed m/z	Formula
UHPLC-ESI-QTOF-MS	Negative	345.20853 $[\text{M-H}]^-$	$\text{C}_{21}\text{H}_{29}\text{O}_4^-$

## Experimental Protocols

The following protocols provide a general methodology for the acquisition of spectroscopic data for **12-Methoxycarnosic Acid**, based on typical procedures reported in the literature.

## NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **12-Methoxycarnosic Acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or Methanol-d<sub>4</sub>).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-240 ppm is typically used.
- 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.

## UHPLC-ESI-QTOF-MS

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes) at a flow rate of 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.

#### Mass Spectrometry Conditions:

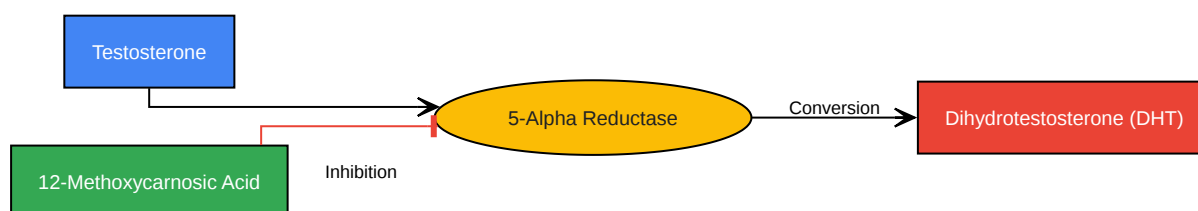
- Ionization Mode: ESI negative or positive.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow: 8-12 L/min.
- Desolvation Temperature: 300-400 °C.
- Mass Range: m/z 50-1000.
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation.

## Bioactivity and Mechanism of Action

**12-Methoxycarnosic Acid** has been identified as an inhibitor of 5-alpha reductase, an enzyme implicated in conditions such as androgenetic alopecia (hair loss).[2]

## Inhibition of 5-Alpha Reductase

The diagram below illustrates the inhibitory effect of **12-Methoxycarnosic Acid** on the conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha reductase.

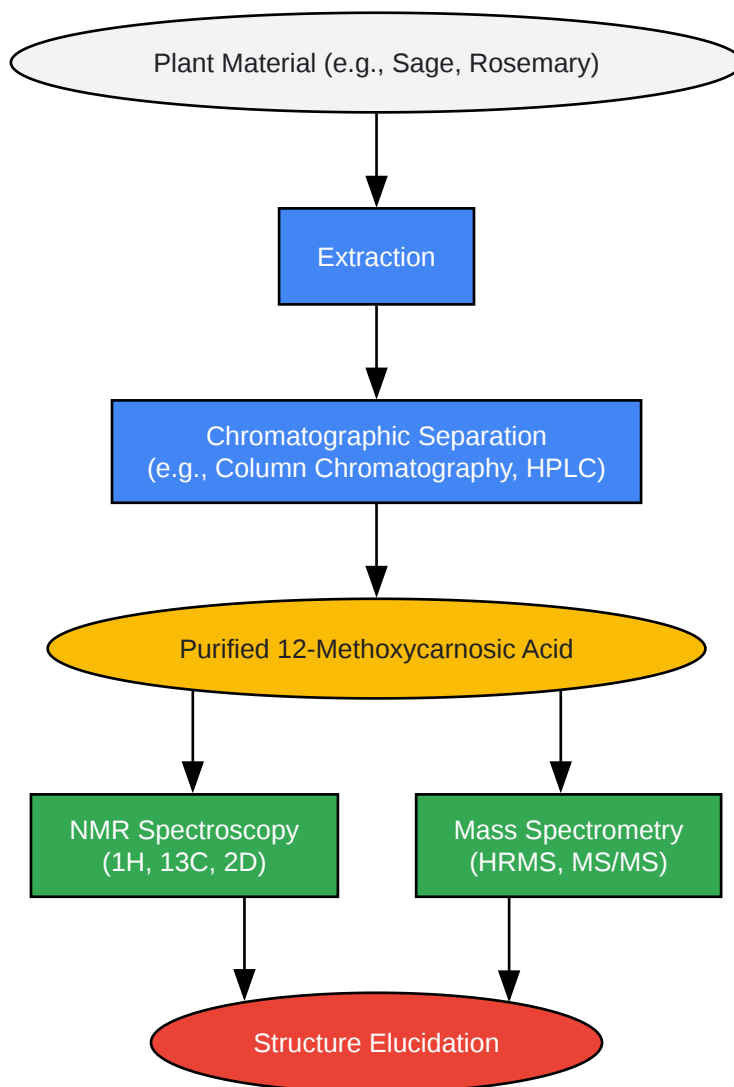


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Caption: Inhibition of Testosterone to DHT Conversion.

## Experimental Workflow

The general workflow for the isolation and characterization of **12-Methoxycarnosic Acid** is depicted below.



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Caption: Isolation and Characterization Workflow.

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## References

- 1. 12-Methoxycarnosic Acid | C<sub>21</sub>H<sub>30</sub>O<sub>4</sub> | CID 9974918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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